3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin
Overview
Description
3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a coumarin core with a p-chloro-alpha-ethylbenzyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of p-chloro-alpha-ethylbenzyl alcohol.
Formation of Coumarin Core: The coumarin core is synthesized through a Pechmann condensation reaction, which involves the reaction of phenol with a beta-keto ester in the presence of an acid catalyst.
Substitution Reaction: The p-chloro-alpha-ethylbenzyl group is introduced through a substitution reaction, where the p-chloro-alpha-ethylbenzyl alcohol reacts with the coumarin core under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.
Substitution: The p-chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(p-Chloro-alpha-ethylbenzyl)-4-ketocoumarin.
Reduction: Formation of 3-(p-Chloro-alpha-ethylbenzyl)-4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for developing anticoagulant drugs due to its structural similarity to warfarin.
Biological Studies: Investigated for its potential anti-inflammatory and antioxidant properties.
Chemical Biology: Utilized as a probe to study enzyme-catalyzed reactions involving coumarins.
Industrial Applications: Employed in the synthesis of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin involves its interaction with various molecular targets:
Anticoagulant Activity: Inhibits the enzyme vitamin K epoxide reductase, leading to reduced synthesis of clotting factors.
Anti-inflammatory Activity: Modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a similar coumarin core.
4-Hydroxycoumarin: The parent compound of many anticoagulants.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Uniqueness
3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin is unique due to its specific substituent pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarins. Its p-chloro-alpha-ethylbenzyl group enhances its lipophilicity and potentially its bioavailability.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)propyl]-4-hydroxychromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,20H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCOFSZSZWRICF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950005 | |
Record name | 3-[1-(4-Chlorophenyl)propyl]-2-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-02-1 | |
Record name | p-Chlorophenprocoumon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2728-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 3-(p-chloro-alpha-ethylbenzyl)-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-(4-Chlorophenyl)propyl]-2-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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